molecular formula C17H19ClO3S B3035741 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol CAS No. 338412-41-2

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol

Cat. No.: B3035741
CAS No.: 338412-41-2
M. Wt: 338.8 g/mol
InChI Key: VJXRGWNVXZSFBA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol is an organic compound with the CAS Registry Number 338412-41-2 and a molecular formula of C 17 H 19 ClO 3 S . It has a molecular weight of 338.8490 g/mol and is represented by the SMILES notation: CC1=CC=C(CS(=O)(=O)CC(C)(O)C2=CC=C(Cl)C=C2)C=C1 . This reagent is part of a class of sulfonyl-containing propanol derivatives, structural features that are often explored in medicinal chemistry for their potential biological activity. While the specific biological targets and detailed mechanism of action for this compound are not well-documented in the available literature, related propanol derivatives with sulfonyl groups are subjects of ongoing research. For instance, studies on similar compounds focus on their potential as inhibitors for various targets, such as the dopamine transporter (DAT), which is relevant for investigating disorders of the central nervous system . The presence of the sulfonyl group can influence the compound's electronic properties and binding characteristics, making it a valuable intermediate or candidate for structure-activity relationship (SAR) studies. Researchers may find this chemical useful in developing novel pharmacophores or as a building block in synthetic chemistry. This product is strictly labeled For Research Use Only and is not intended for human or animal diagnostic, therapeutic, or personal use. All information provided is for informational purposes only.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(4-methylphenyl)methylsulfonyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3S/c1-13-3-5-14(6-4-13)11-22(20,21)12-17(2,19)15-7-9-16(18)10-8-15/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXRGWNVXZSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC(C)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138989
Record name 4-Chloro-α-methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-41-2
Record name 4-Chloro-α-methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338412-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol typically involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol with structurally or functionally related compounds identified in the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Properties
This compound C₁₇H₁₈ClO₃S Chlorophenyl, methylbenzylsulfonyl, propanol ~340.84 Medicinal intermediate; potential enzyme inhibitor.
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone C₁₅H₁₁Cl₂OS Dichlorophenyl, sulfanyl (thioether), propanone 309.22 Medicinal chemistry; possible antimicrobial or anti-inflammatory agent.
(-)-(R)-3-(4-chlorophenoxy)-2-methyl-1-propanol C₁₀H₁₃ClO₂ Chlorophenoxy, methyl, propanol 200.66 Chiral synthesis; agrochemical or pharmaceutical intermediate.
4-(4-chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS Chlorophenyl, sulfanyl, butanol 216.73 Organic synthesis; surfactant or polymer additive.
PP333 (Paclobutrazol) C₁₅H₂₀ClN₃O Chlorophenyl, triazole, dimethylpentanol 293.79 Plant growth regulator; inhibits gibberellin biosynthesis.
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ Chlorobutanoyl, methylpropanoate 282.76 Pharmaceutical intermediate; ester precursor for prodrugs.

Structural and Functional Analysis

Sulfonyl vs. Sulfanyl Groups: The sulfonyl group (-SO₂-) in the target compound increases polarity and hydrogen-bonding capacity compared to sulfanyl (thioether, -S-) groups in compounds like 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone . This difference impacts solubility (sulfonyl derivatives are more water-soluble) and metabolic stability (sulfonyl groups resist oxidation better than sulfanyl groups).

Chlorophenyl Substitution: All listed compounds feature a 4-chlorophenyl group, which enhances lipophilicity and binding to aromatic receptors. However, PP333 incorporates this group into a triazole-containing structure, enabling specific interactions with plant cytochrome P450 enzymes, unlike the propanol-based target compound.

Backbone Variations: The propanol backbone in the target compound and (-)-(R)-3-(4-chlorophenoxy)-2-methyl-1-propanol allows for hydrogen bonding via the hydroxyl group, critical for biological activity. In contrast, propanone derivatives (e.g., 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone) lack this hydroxyl, reducing polarity but increasing membrane permeability.

Applications: Medicinal Chemistry: The target compound’s sulfonyl group and propanol chain suggest utility in protease or kinase inhibitor design. PP333 , however, is specialized for agricultural use. Chiral Synthesis: The (R)-enantiomer in (-)-(R)-3-(4-chlorophenoxy)-2-methyl-1-propanol highlights stereochemical applications in asymmetric synthesis.

Research Findings and Data

  • Stability : Sulfonyl-containing compounds (e.g., the target compound) exhibit higher thermal and oxidative stability compared to sulfanyl analogs , as seen in their use as intermediates under harsh reaction conditions.
  • Biological Activity : PP333’s efficacy as a plant growth regulator underscores the role of chlorophenyl and heterocyclic groups in bioactivity, a feature that could be leveraged in the target compound through structural optimization.

Biological Activity

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol, with the CAS number 338412-41-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group, a methylbenzyl sulfonyl group, and a propanol moiety, which contribute to its unique properties and biological interactions.

The molecular formula of this compound is C17H19ClO3S, with a molar mass of 338.85 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

PropertyValue
Molecular FormulaC17H19ClO3S
Molar Mass338.85 g/mol
CAS Number338412-41-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exhibit inhibitory or activating effects on these targets, leading to various biological outcomes. Research indicates that the compound may possess antimicrobial , anticancer , and enzyme inhibitory properties.

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of similar compounds featuring sulfonyl groups. For instance, derivatives with sulfonamide functionalities have shown significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition that disrupts bacterial metabolism and growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. In a study involving related compounds, several showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs . This suggests that this compound may similarly inhibit these enzymes.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of synthesized sulfonamide derivatives, revealing moderate to strong activity against various bacterial strains. Compounds were assessed for their effectiveness using standard disk diffusion methods .
  • Enzyme Inhibition Studies : In another investigation, derivatives exhibited strong inhibition of urease with IC50 values ranging from 0.63 µM to 6.28 µM, indicating significant potential for therapeutic applications .
  • Structure-Activity Relationship (SAR) : The relationship between the structure of sulfonamide derivatives and their biological activity has been extensively studied. Modifications in the sulfonamide group have been correlated with enhanced enzyme inhibition and antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol, and how can reaction conditions be controlled to minimize side products?

Methodological Answer: The compound can be synthesized via sulfonylation of a propanol precursor. Key steps include:

  • Sulfonylation: Reacting 2-(4-chlorophenyl)-2-propanol with 4-methylbenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester.
  • Oxidation/Reduction Control: Monitor reaction temperature (0–25°C) to avoid over-oxidation to sulfones or unintended reduction of intermediates .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves the stereochemistry and confirms bond lengths (mean C–C: 0.005 Å) .
  • Spectroscopic Techniques:
    • NMR: Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., sulfonyl group at δ ~3.5 ppm for 1^1H; chlorophenyl carbons at δ ~125–140 ppm for 13^13C) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

  • Antimicrobial Activity:
    • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .
  • Anticancer Screening:
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with controls like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or bromophenyl groups) to assess electronic effects on activity .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl group hydrogen bonding with bacterial enzymes) .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Replicate Studies: Conduct assays in triplicate with standardized protocols (e.g., identical cell passage numbers, incubation times) .
  • Control Variability: Include positive controls (e.g., doxorubicin for cytotoxicity) and account for matrix effects (e.g., organic degradation in wastewater samples via cooling) .

Q. What challenges arise in crystallizing this compound, and how can solvent systems be optimized?

Methodological Answer:

  • Solvent Selection: Use slow evaporation with polar/non-polar mixtures (e.g., dichloromethane/hexane) to enhance crystal growth .
  • Polymorphism Risks: Characterize polymorphs via PXRD and DSC. For chiral resolution, consider co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. What analytical methods are recommended for quantifying impurities in bulk synthesis?

Methodological Answer:

  • HPLC-DAD: Employ a C18 column with methanol/sodium acetate buffer (pH 4.6) to separate impurities (e.g., sulfoxide byproducts). Validate method per ICH Q2(R1) guidelines .
  • Reference Standards: Use pharmacopeial-grade impurities (e.g., fenofibric acid analogs) for calibration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol
Reactant of Route 2
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol

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